CID 156588546
Description
For a comprehensive introduction, researchers would typically rely on PubChem entries, peer-reviewed literature, or experimental data (e.g., molecular formula, spectral profiles, bioactivity) .
Properties
Molecular Formula |
C20H17F2N6O |
|---|---|
Molecular Weight |
395.4 g/mol |
InChI |
InChI=1S/C20H17F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13H,1-3,5-6H2 |
InChI Key |
DUKZXRXUCFGXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2[C](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 156588546 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced chemical reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
CID 156588546 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 156588546 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Mechanism of Action
The mechanism of action of CID 156588546 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data for CID 156588546 is lacking, the following general approach is derived from evidence guidelines (e.g., structural/functional comparisons, tabulated data, and credible sourcing) :
Table 1: Hypothetical Comparison Framework
Key Findings
Structural Similarity :
- If this compound shares a core scaffold (e.g., piperazine derivatives as in CID 57416287), comparisons might focus on substituent effects on bioavailability or target binding .
- Example: Oxygen-containing substituents in CAS 1254115-23-5 enhance solubility but reduce BBB permeability compared to CID 57416287 .
Functional Overlap :
- Compounds with similar targets (e.g., P-gp substrates) may exhibit comparable pharmacokinetic profiles but divergent toxicity thresholds .
Synthetic Accessibility :
- Reaction conditions (e.g., solvent, catalyst) influence yield and purity. For instance, DMF-based synthesis (Compound B) may require stricter safety protocols than 1-methylpyrrolidin-2-one (Compound A) .
Research Limitations and Gaps
- Data Scarcity: No experimental or theoretical studies on this compound are cited in the provided evidence.
- Methodological Consistency : Cross-study comparisons require standardized metrics (e.g., IC₅₀, EC₅₀) and validation via replicated assays .
- Conflicting Evidence : Variability in solubility predictions (e.g., ESOL vs. SILICOS-IT models) underscores the need for empirical validation .
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